[2-(Piperazin-1-ylmethyl)phenyl]methanol is a chemical compound characterized by its unique structure that includes a piperazine moiety linked to a phenyl group through a methylene bridge. This compound is of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of [2-(piperazin-1-ylmethyl)phenyl]methanol typically involves several key steps:
This method allows for the efficient formation of the desired compound while maintaining high yields.
The molecular formula of [2-(piperazin-1-ylmethyl)phenyl]methanol is with a molecular weight of approximately 236.31 g/mol. The structure features:
The canonical SMILES representation is CCOC1=CC=CC(=C1O)CN2CCNCC2
, which provides a means to visualize the compound's structure computationally .
[2-(Piperazin-1-ylmethyl)phenyl]methanol can undergo various chemical reactions typical for alcohols and amines, including:
These reactions are significant for developing derivatives that may enhance biological activity or modify physical properties .
The mechanism of action for [2-(piperazin-1-ylmethyl)phenyl]methanol is not fully elucidated but can be inferred based on its structural characteristics. Compounds with similar structures often interact with biological targets such as receptors or enzymes via:
These interactions may contribute to its potential pharmacological effects, including antimicrobial or anti-inflammatory activities .
The physical properties of [2-(piperazin-1-ylmethyl)phenyl]methanol include:
Chemical properties include:
These properties are crucial for understanding its handling and application in laboratory settings .
[2-(Piperazin-1-ylmethyl)phenyl]methanol has several scientific applications:
These applications highlight the compound's versatility and significance in ongoing research across multiple scientific disciplines .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2